

A Technical Guide to the Physicochemical Properties of 12:0 EPC Chloride

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Compound of Interest		
Compound Name:	12:0 EPC chloride	
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Introduction

1,2-dilauroyl-sn-glycero-3-ethylphosphocholine chloride (**12:0 EPC chloride**) is a synthetic, cationic phospholipid that has garnered significant interest in the field of drug delivery and biotechnology.[1][2][3][4][5] Its unique structure, comprising a glycerophosphocholine backbone with two lauric acid (**12:0**) acyl chains and an ethylated phosphate group, imparts a net positive charge, making it an effective agent for complexing with anionic biomolecules such as nucleic acids. This property is central to its primary application as a non-viral vector for gene transfection.[5][6] O-alkyl phosphatidylcholines like **12:0 EPC chloride** represent a class of chemically stable triesters derived from biological metabolites, exhibiting low toxicity and biodegradability.[1][2][3][5][7] This technical guide provides a comprehensive overview of the core physicochemical properties of **12:0 EPC chloride**, detailed experimental protocols for their determination, and a visualization of its mechanism of action in cellular delivery.

Core Physicochemical Properties

The physicochemical characteristics of **12:0 EPC chloride** are fundamental to its function, influencing its self-assembly, stability, and interaction with biological systems. While specific experimental values for **12:0 EPC chloride** are not always available in the public domain, data from closely related analogs and general principles of lipid chemistry provide valuable insights.



Table 1: General and Physical Properties of 12:0 EPC

Chloride

Property	Value	Source
Chemical Name	1,2-dilauroyl-sn-glycero-3- ethylphosphocholine chloride	Avanti Polar Lipids
Synonym(s)	12:0 EPC (CI Salt)	Avanti Polar Lipids
CAS Number	474945-22-7	[5]
Molecular Formula	C34H69NO8PCI	[5]
Molecular Weight	686.34 g/mol	[5][8]
Appearance	Powder	[5]
Lipid Type	Cationic Phospholipid	[5]
Storage Temperature	-20°C	[5]
Stability	≥ 1 year at -20°C	Avanti Polar Lipids

Table 2: Solubility and Micellar Properties of 12:0 EPC Chloride and Analogs



Property	Value	Notes	Source
Solubility of 12:0 EPC Chloride	Data not available	As a cationic lipid, it is expected to have some solubility in polar organic solvents and form dispersions in aqueous solutions.	
Solubility of 16:0 EPC Chloride	Soluble in DMSO (1 mg/mL), Ethanol and Chloroform:Methanol: Water (65:25:4) (5 mg/mL)	This analog with longer acyl chains provides an indication of suitable solvent systems.	[9]
Solubility of 1,2- dilauroyl-sn-glycero-3- phosphocholine (DLPC)	Soluble in ethanol (~25 mg/mL); sparingly soluble in aqueous solutions. Soluble in chloroform:methanol:a cetic acid:water (100:30:10:2.5) at 20 mg/mL.	DLPC is the non- ethylated, zwitterionic counterpart of 12:0 EPC chloride.	[10][11]
Melting Point (Tm)	Not determined	The melting point for many synthetic phospholipids is often not a sharp transition and can be influenced by hydration.	
Critical Micelle Concentration (CMC)	Not determined	The CMC is a key parameter for the formation of micelles and liposomes.	
CMC of 1,2-dilauroyl- sn-glycero-3-	90 nM	The ethylation and chloride counter-ion in 12:0 EPC chloride	Avanti Polar Lipids



phosphocholine (DLPC)

may influence its CMC compared to the zwitterionic DLPC.

Experimental Protocols

The determination of the physicochemical properties of novel lipids like **12:0 EPC chloride** is crucial for their application. Below are detailed methodologies for key experiments.

Determination of Solubility

The solubility of a lipid in various solvents is a critical parameter for formulation development. The shake-flask method followed by quantification is a standard approach.

Protocol:

- Add an excess amount of **12:0 EPC chloride** to a known volume of the solvent to be tested (e.g., water, ethanol, chloroform) in a sealed vial.
- Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Centrifuge the suspension to pellet the excess, undissolved lipid.
- Carefully collect an aliquot of the supernatant.
- Quantify the concentration of the dissolved lipid in the supernatant using an appropriate
 analytical technique. For phospholipids, this can be achieved through a phosphate assay
 (e.g., Bartlett assay) or by High-Performance Liquid Chromatography (HPLC) with a suitable
 detector (e.g., Evaporative Light Scattering Detector ELSD).
- The determined concentration represents the saturation solubility of the lipid in that solvent at the specified temperature.

Determination of Melting Point (Phase Transition Temperature)



Differential Scanning Calorimetry (DSC) is a powerful technique to determine the phase transition temperature (T_m) of lipids, which is the temperature at which they transition from a gel phase to a liquid-crystalline phase.

Protocol:

- Accurately weigh a small amount of the lipid sample (typically 1-5 mg) into a DSC pan.
- If studying the hydrated state, add a specific amount of buffer or water to the lipid and seal the pan.
- Place the sample pan and a reference pan (usually empty) into the DSC instrument.
- Heat the sample at a controlled rate (e.g., 1-5 °C/min) over a temperature range that brackets the expected transition.
- The phase transition will be observed as an endothermic peak on the DSC thermogram.
- The temperature at the peak of the endotherm is taken as the Tm.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which lipid monomers in a solution begin to self-assemble into micelles. This can be determined by monitoring a physical property of the solution that changes abruptly at the CMC. A common method involves the use of a fluorescent probe.

Protocol:

- Prepare a stock solution of a fluorescent probe that is sensitive to the polarity of its environment (e.g., pyrene, 1,6-diphenyl-1,3,5-hexatriene (DPH)).
- Prepare a series of solutions with a fixed concentration of the fluorescent probe and varying concentrations of 12:0 EPC chloride in an aqueous buffer.
- Allow the solutions to equilibrate.
- Measure the fluorescence intensity (and potentially the emission maximum) of the probe in each solution using a spectrofluorometer.



- As micelles form, the hydrophobic probe will partition into the nonpolar core of the micelles, leading to a change in its fluorescence properties (e.g., an increase in intensity or a shift in the emission spectrum).
- Plot the fluorescence intensity against the logarithm of the lipid concentration. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.

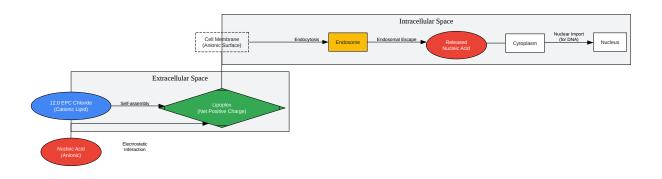
Mechanism of Action in Gene Delivery

As a cationic lipid, **12:0 EPC chloride**'s primary described "signaling pathway" is its mechanism of action in delivering nucleic acids to cells. This process involves the formation of a lipoplex and subsequent cellular uptake. As a synthetic lipid, it is not known to be involved in endogenous cellular signaling pathways.

Lipoplex Formation and Cellular Uptake

The positively charged headgroup of **12:0 EPC chloride** electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipid-nucleic acid complex known as a lipoplex.[6] The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, promoting cellular uptake, which is generally believed to occur via endocytosis.[12]





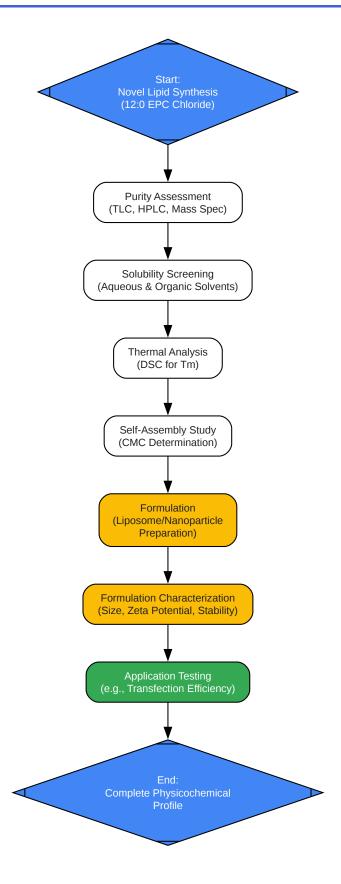
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Figure 1: Mechanism of 12:0 EPC chloride-mediated nucleic acid delivery.

Experimental Workflow for Physicochemical Characterization

The characterization of a novel synthetic lipid like **12:0 EPC chloride** follows a logical workflow to determine its key properties.





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